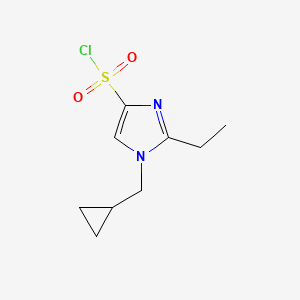

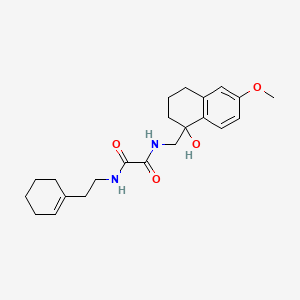

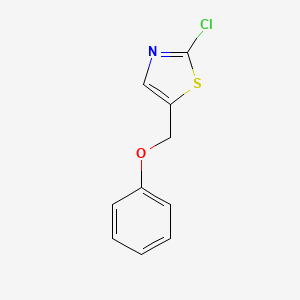

![molecular formula C8H7N3O4S B2768418 6-甲磺酰基吡唑并[1,5-a]嘧啶-3-甲酸 CAS No. 2411201-55-1](/img/structure/B2768418.png)

6-甲磺酰基吡唑并[1,5-a]嘧啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . They are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .科学研究应用

合成和抗菌活性

一项关于吡唑并[1,5-a]嘧啶衍生物合成的研究重点介绍了它们的潜在抗菌应用。这些化合物,包括类似于 6-甲基磺酰基吡唑并[1,5-a]嘧啶-3-羧酸的化合物,已被发现具有抗菌活性。例如,通过一系列新反应合成的衍生物对各种细菌和真菌的疗效超过了参考药物。这表明利用 6-甲基磺酰基吡唑并[1,5-a]嘧啶-3-羧酸的化学骨架开发新的抗菌剂是一个有希望的途径 (Alsaedi 等人,2019)。

在新型药物发现中的作用

另一个研究重点是吡唑并嘧啶在新型药物发现中的作用,特别是在满足对创新和有效药物的全球需求方面。一项研究合成了新的吡唑衍生物并评估了它们的抗氧化、抗乳腺癌和抗炎特性。这项研究强调了吡唑并嘧啶衍生物,如 6-甲基磺酰基吡唑并[1,5-a]嘧啶-3-羧酸,在寻找新治疗剂中的重要性 (Thangarasu 等人,2019)。

抗癌和抗炎剂

为了进一步强调吡唑并嘧啶的药用潜力,另一项研究探索了 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮的合成,以了解它们的抗癌和抗 5-脂氧合酶活性。这些发现突出了吡唑并嘧啶衍生物作为具有抗癌和抗炎特性的双功能剂的潜力,表明它们在药物开发应用中的多功能性 (Rahmouni 等人,2016)。

在表面涂层和印刷油墨中的应用

除了制药应用外,吡唑并嘧啶衍生物还被探索用于抗菌涂层。一项涉及合成新化合物并将它们加入聚氨酯清漆和印刷油墨浆料的研究证明了显着的抗菌效果。此应用展示了吡唑并嘧啶化合物的多功能性,其应用范围已从药物开发扩展到材料科学的工业应用 (El-Wahab 等人,2015)。

荧光探针开发

最后,吡唑并[1,5-a]嘧啶支架已被探索作为开发新型荧光探针的平台。这些化合物的结构修饰允许调整荧光特性,表明在成像和分析目的的生化和医学研究中具有潜在应用 (Wu 等人,2008)。

作用机制

Target of Action

The primary targets of 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidines family , which has been identified as strategic compounds for optical applications

Mode of Action

It’s known that the pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Biochemical Pathways

Compounds in the pyrazolo[1,5-a]pyrimidines family have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with pathways related to these biological processes.

Pharmacokinetics

The compound’s molecular weight is 177.16 , which is within the range generally favorable for oral bioavailability

Result of Action

Compounds in the pyrazolo[1,5-a]pyrimidines family have shown potential for optical applications , suggesting that they may have effects on cellular processes related to light absorption and emission.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. For instance, the compound’s photophysical properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring

未来方向

Pyrazolo[1,5-a]pyrimidines continue to be a focus of research due to their significant photophysical properties and potential applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic routes, functionalizations, and applications of these compounds.

属性

IUPAC Name |

6-methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S/c1-16(14,15)5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQJJQZTGLGZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN2C(=C(C=N2)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

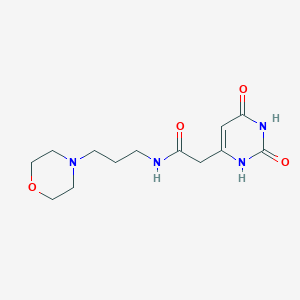

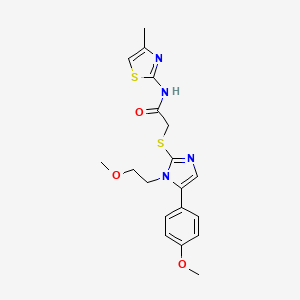

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)

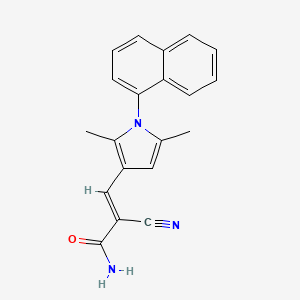

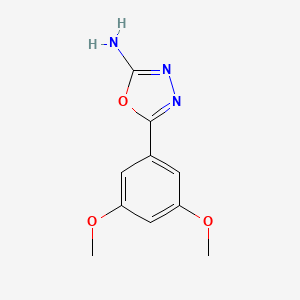

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)

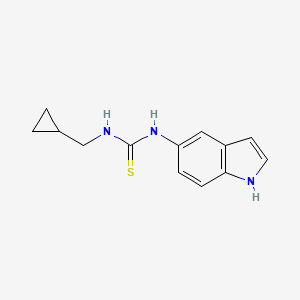

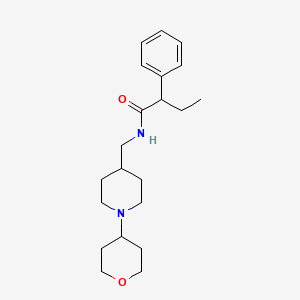

![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)

![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)

![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)